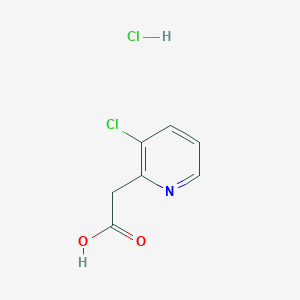

2-(3-Chloropyridin-2-yl)acetic acid hydrochloride

Description

2-(3-Chloropyridin-2-yl)acetic acid hydrochloride is a chlorinated pyridine derivative with the molecular formula C₇H₇Cl₂NO₂ (molecular weight: 208.04) . It is structurally characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an acetic acid moiety at the 2-position, forming a hydrochloride salt. This compound is synthesized via multi-step routes involving intermediates such as substituted hydrazines, bromopyrazolines, and acyl chlorides . Key applications include its role as a precursor in agrochemicals, particularly insecticides, due to its structural similarity to commercial agents like chlorantraniliprole .

Properties

IUPAC Name |

2-(3-chloropyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVQXXOPDVGCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride typically involves the chlorination of pyridine derivatives followed by acetic acid substitution. One common method involves the reaction of 3-chloropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride may involve large-scale chlorination and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its unique functional groups enable various chemical reactions such as substitution and oxidation.

2. Biology

- Enzyme Inhibition Studies : It has been utilized in biological research to study enzyme inhibition mechanisms. For example, it can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into drug design and therapeutic interventions .

3. Medicine

- Potential Therapeutic Agent : Research indicates that this compound may have potential therapeutic applications, particularly in developing drugs targeting specific biological pathways. Its structural similarity to known pharmaceuticals suggests it could inhibit factors involved in coagulation processes, similar to direct factor Xa inhibitors like edoxaban.

4. Industry

- Intermediate in Chemical Manufacturing : The compound is used in the production of agrochemicals and specialty chemicals. Its properties make it suitable for formulating pesticides and herbicides, contributing to agricultural productivity .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride on a specific enzyme involved in the metabolic pathway of certain diseases. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. By modifying the chloropyridine moiety, they developed several analogs that exhibited improved potency against targeted enzymes, highlighting its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Pyridine/Acetic Acid Backbone

The following compounds share the pyridinyl-acetic acid framework but differ in substituents, halogen positions, or additional functional groups:

Key Observations :

- Halogen Position: The position of chlorine on the pyridine ring significantly impacts bioactivity. Compound 10, which includes a 3-chloropyridinyl group and bromine, shows insecticidal activity comparable to chlorantraniliprole .

- Functional Groups: The addition of a bromine atom (Compound 10) or a quinazolinone moiety enhances activity, likely due to increased electrophilicity or π-π stacking interactions with biological targets .

- Salt vs. Free Acid : The hydrochloride salt improves solubility (e.g., 2-(1H-imidazol-5-yl)acetic acid HCl is water-soluble ), which is critical for formulation and bioavailability.

Crystallographic and Physicochemical Properties

- Crystal Structure : Compound 10 crystallizes in the P2/c space group with bond lengths (e.g., C=N: 1.31–1.32 Å) consistent with aromatic systems. Its lattice contains pores that may facilitate interactions with biological targets .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free acids. For example, 2-(1H-imidazol-5-yl)acetic acid HCl is freely soluble in water , whereas the free acid form of 3-chloropyridinyl acetic acid requires organic solvents .

Biological Activity

2-(3-Chloropyridin-2-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring, which is significant for its biological interactions. The presence of the chlorine atom is expected to influence its reactivity and biological properties, particularly in enzyme interactions.

Chemical Formula

- Molecular Formula : C7H6ClNO2

- Molecular Weight : 175.58 g/mol

1. Antimicrobial Activity

Research indicates that 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| E. coli | 50 µg/mL |

These findings suggest that the compound may serve as a potential lead in antibiotic development .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation .

3. Anticancer Properties

There is emerging evidence supporting the anticancer activity of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.41 |

| HCT-116 (Colon cancer) | 9.71 |

| HepG2 (Liver cancer) | 7.36 |

The results indicate that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .

4. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

The biological activity of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes, such as AChE and cyclooxygenase (COX), inhibiting their activity.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to inflammation and neuroprotection.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of chlorinated pyridine compounds demonstrated significant antimicrobial activity against Pseudomonas aeruginosa. The results indicated that modifications in the molecular structure could enhance potency against resistant strains .

Case Study 2: Anticancer Activity in MCF-7 Cells

In vitro testing on MCF-7 breast cancer cells showed that treatment with 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride led to a marked decrease in cell viability and induced apoptosis as evidenced by increased LDH levels and cell cycle arrest at the S phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.